molecular formula C8H5ClO3S B8650247 Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonyl chloride, 8-oxo- CAS No. 639824-52-5

Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonyl chloride, 8-oxo-

Cat. No. B8650247
M. Wt: 216.64 g/mol
InChI Key: KYXMIYWZYMZFDS-UHFFFAOYSA-N
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Patent
US06534250B1

Procedure details

Benzocyclobutenone (2.36 g, 0.02mol) was added slowly to a strongly stirred chlorosulfuric acid (3 mL) in chloroform (10 mL) solution. After the addition was done, the reaction mixture was stirred for 5 hours. Then the chloroform was evaporated, and the residue was precipitated in water yielding fine pink crystals. m.p. 80° C.; IR (KBr, cm−1): 1762; UV (λmax, methanol) 272 nm.
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:9])[C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[CH2:2]1.[S:10]([Cl:14])(=O)(=[O:12])[OH:11]>C(Cl)(Cl)Cl>[Cl:14][S:10]([C:6]1[CH:7]=[CH:8][C:3]2[CH2:2][C:1](=[O:9])[C:4]=2[CH:5]=1)(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
2.36 g
Type
reactant
Smiles
C1(CC2=C1C=CC=C2)=O
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Then the chloroform was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was precipitated in water yielding fine pink crystals

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClS(=O)(=O)C=1C=CC2=C(C(C2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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